

Structure and nomenclature of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

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Compound of Interest

Compound Name: Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

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A Technical Guide to Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of **Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate**, a key heterocyclic compound utilized as an intermediate in pharmaceutical synthesis.^[1] It details the molecule's structure, nomenclature, and physicochemical properties. Furthermore, this guide outlines a representative synthetic pathway and a detailed experimental protocol based on established chemical reactions for analogous structures. Safety information and key data are presented in structured tables for clarity and ease of reference.

Nomenclature and Chemical Structure

Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is a cyclic keto-ester. Its systematic IUPAC name clearly defines its structure: a six-membered tetrahydropyran ring containing an oxygen atom, a ketone group at the 4th position, and a methyl carboxylate substituent at the 3rd position.

The fundamental properties of this compound are summarized in the table below.

Property	Value
IUPAC Name	methyl 4-oxotetrahydro-2H-pyran-3-carboxylate
CAS Number	127956-11-0[1][2]
Molecular Formula	C ₇ H ₁₀ O ₄ [2]
Molecular Weight	158.15 g/mol [2]
Physical Form	Liquid
Storage Temperature	2-8°C, under inert atmosphere

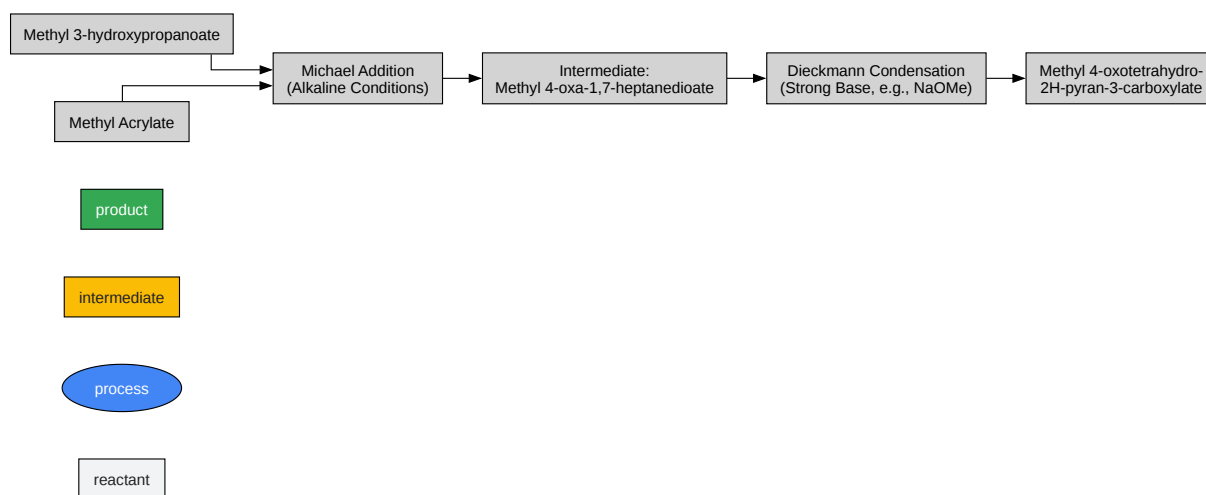
Below is a two-dimensional representation of the chemical structure of **Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate**.

Figure 1: Chemical Structure of the title compound.

Synthesis Pathway

The synthesis of the ethyl ester analog of this compound has been described via a one-pot Dieckmann condensation reaction.[3] This suggests a viable and efficient pathway for the methyl ester as well. The process begins with a Michael addition between methyl 3-hydroxypropanoate and methyl acrylate to form a diester intermediate. This intermediate then undergoes an intramolecular condensation reaction in the presence of a strong base to yield the target cyclic β -keto ester.

The logical workflow for this synthesis is depicted below.



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Figure 2: Proposed synthesis workflow.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of **Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate**, adapted from methodologies reported for its ethyl ester analog.[3]

Objective: To synthesize **Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate** via a one-pot, two-step reaction sequence.

Materials:

- Methyl 3-hydroxypropanoate
- Methyl acrylate
- Anhydrous solvent (e.g., Toluene or THF)
- Base for Michael Addition (e.g., Sodium Methoxide, catalytic amount)
- Strong Base for Condensation (e.g., Sodium Methoxide, stoichiometric amount)
- Hydrochloric acid (for neutralization)
- Sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Organic solvents for extraction (e.g., Ethyl acetate)

Procedure:

- Step 1: Michael Addition (Formation of Diester Intermediate)
 - To a stirred solution of methyl 3-hydroxypropanoate in an anhydrous solvent, add a catalytic amount of a suitable base (e.g., sodium methoxide).
 - Slowly add methyl acrylate to the reaction mixture at a controlled temperature (e.g., 0-10°C) to manage the exotherm.
 - Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC). The intermediate, Methyl 4-oxa-1,7-heptanedioate, is formed in this step.
- Step 2: Dieckmann Condensation (Cyclization)
 - Cool the reaction mixture containing the intermediate diester to a low temperature (e.g., 0°C).

- Add a stoichiometric amount of a strong base (e.g., sodium methoxide) portion-wise, maintaining the low temperature.
- After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.
- Work-up and Purification
 - Quench the reaction by carefully adding it to a cold, dilute solution of hydrochloric acid to neutralize the base.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
 - The crude product can be purified using fractional distillation or column chromatography to yield the pure **Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate**.

Safety Information

The compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment. The available safety data indicates the following hazards.

Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation
P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P280	Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

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References

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